3-(Chloromethyl)-1,2,4-oxadiazole CAS number and properties
3-(Chloromethyl)-1,2,4-oxadiazole CAS number and properties
CAS Number: 51791-12-9
For Researchers, Scientists, and Drug Development Professionals
Core Properties and Data
3-(Chloromethyl)-1,2,4-oxadiazole is a reactive heterocyclic compound widely utilized as a versatile building block in medicinal chemistry and organic synthesis. Its utility stems from the presence of a reactive chloromethyl group attached to the stable 1,2,4-oxadiazole ring, enabling a variety of chemical transformations.
Chemical and Physical Properties
The key chemical and physical properties of 3-(Chloromethyl)-1,2,4-oxadiazole are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 51791-12-9 | [1][2][3][4] |
| Molecular Formula | C₃H₃ClN₂O | [1][2][4] |
| Molecular Weight | 118.52 g/mol | [1][2][4] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Boiling Point | 58 °C | |
| Density | 1.372 g/cm³ | |
| Flash Point | 67.8 °C | |
| pKa (Predicted) | -1.81 ± 0.32 | |
| InChI | InChI=1S/C3H3ClN2O/c4-1-3-5-2-7-6-3/h2H,1H2 | [1] |
| SMILES | ClCC1=NOC=N1 | [1] |
Spectral Data
Spectral data is crucial for the identification and characterization of 3-(Chloromethyl)-1,2,4-oxadiazole.
| Spectrum Type | Data |
| ¹H NMR | A ¹H NMR spectrum is available and can be accessed through chemical databases such as ChemicalBook.[1] |
| ¹³C NMR | Specific data not readily available in the conducted search. |
| Mass Spectrometry | Specific data not readily available in the conducted search. |
| Infrared (IR) Spectroscopy | Specific data not readily available in the conducted search. |
Synthesis and Reactivity
Experimental Synthesis Protocol
The synthesis of 3-(chloromethyl)-1,2,4-oxadiazole can be achieved through several routes, with the reaction of an amidoxime with an acyl chloride being a common method.[5][6][7] Below is a representative protocol based on this approach.
Reaction: Chloroacetamidoxime reacts with an activating agent followed by cyclization to yield 3-(chloromethyl)-1,2,4-oxadiazole. A more general synthesis for substituted 1,2,4-oxadiazoles involves the coupling of an amidoxime with a carboxylic acid, followed by cyclodehydration.
Materials:
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Chloroacetamidoxime
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Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
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Acylating agent (e.g., Chloroacetyl chloride) or a carboxylic acid and a coupling agent (e.g., EDC, DCC)
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Base (e.g., Triethylamine, Pyridine)
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Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
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Amidoxime Preparation: Prepare chloroacetamidoxime from chloroacetonitrile and hydroxylamine.
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Acylation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chloroacetamidoxime in the chosen anhydrous solvent.
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Cool the solution in an ice bath (0 °C).
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Slowly add the acylating agent (or the carboxylic acid and coupling agent) and the base to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Cyclization: Upon completion of the acylation, the intermediate O-acylamidoxime can be cyclized to the 1,2,4-oxadiazole. This can often be achieved by heating the reaction mixture or by the addition of a dehydrating agent.
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Work-up and Purification:
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Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
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Extract the product into an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel to obtain pure 3-(chloromethyl)-1,2,4-oxadiazole.
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Note: This is a generalized protocol. Reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for specific substrates and desired yields.
Caption: Synthetic pathway for 3-(Chloromethyl)-1,2,4-oxadiazole.
Reactivity and Common Transformations
The primary site of reactivity in 3-(chloromethyl)-1,2,4-oxadiazole is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities.
N-Alkylation of Amines: A common application is the N-alkylation of primary and secondary amines to introduce the 1,2,4-oxadiazol-3-ylmethyl moiety.
Experimental Protocol for N-Alkylation of Piperidine:
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Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 equivalent) in an appropriate solvent such as acetonitrile or dimethylformamide (DMF).
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Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents), to the solution.
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Addition of Alkylating Agent: To the stirred suspension, add 3-(chloromethyl)-1,2,4-oxadiazole (1.1 equivalents) dropwise at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor its progress using TLC.
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Work-up and Purification:
Caption: Workflow for a typical N-alkylation reaction.
Applications in Drug Discovery and Agrochemicals
The 1,2,4-oxadiazole scaffold is a known bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[10] Consequently, 3-(chloromethyl)-1,2,4-oxadiazole serves as a valuable starting material for the synthesis of a diverse range of biologically active molecules.
Role as an Acetylcholinesterase Inhibitor Precursor
Derivatives of 1,2,4-oxadiazole have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[11] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The general mechanism involves the binding of the inhibitor to the active site of AChE, preventing acetylcholine from being hydrolyzed.
Additionally, derivatives of 3-(chloromethyl)-1,2,4-oxadiazole have demonstrated nematicidal activity, with evidence suggesting they affect the acetylcholine receptor in nematodes.[12]
Caption: Inhibition of Acetylcholinesterase by 1,2,4-oxadiazole derivatives.
Safety and Handling
3-(Chloromethyl)-1,2,4-oxadiazole is a reactive and potentially hazardous chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Statements:
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H302: Harmful if swallowed.
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H314: Causes severe skin burns and eye damage.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P260: Do not breathe dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
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P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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P310: Immediately call a POISON CENTER or doctor/physician.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
References
- 1. Buy 3-(Chloromethyl)-1,2,4-oxadiazole | 51791-12-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides [mdpi.com]
- 7. soc.chim.it [soc.chim.it]
- 8. benchchem.com [benchchem.com]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
